Cordil

Catalog No.
S533412
CAS No.
118549-42-1
M.F
C27H45NO7
M. Wt
495.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cordil

CAS Number

118549-42-1

Product Name

Cordil

IUPAC Name

methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate

Molecular Formula

C27H45NO7

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C27H45NO7/c1-14-20(29)21(30)22(31)24(34-14)35-16-7-10-25(2)15(13-16)5-6-18-17(25)8-11-26(3)19(23(32)33-4)9-12-27(18,26)28/h14-22,24,29-31H,5-13,28H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24-,25-,26+,27-/m0/s1

InChI Key

HKWLCBGLVAWZRK-CBYCSKBWSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O

Solubility

Soluble in DMSO

Synonyms

Lnd 796; Lnd-796; Lnd796;

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C(=O)OC)N)C)C)O)O)O

Description

The exact mass of the compound Cordil is 495.3196 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cordil is a chemical compound with the molecular formula C27H45NO7C_{27}H_{45}NO_7 and is classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the medical field to manage hypertension, often in conjunction with other medications to enhance therapeutic efficacy . The compound's structure includes a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity and therapeutic properties .

Cordil exhibits significant biological activity as an antihypertensive agent. By inhibiting the ACE enzyme, it helps lower blood pressure, making it beneficial for patients with hypertension. Additionally, it may have protective effects on the cardiovascular system by reducing left ventricular hypertrophy and improving endothelial function. Research has also indicated potential benefits in renal protection for patients with diabetic nephropathy .

The synthesis of Cordil typically involves multi-step organic reactions that include:

  • Formation of key intermediates: Starting materials undergo reactions such as alkylation or acylation to form intermediates.
  • Coupling reactions: These intermediates are then coupled through peptide bond formation or similar reactions to build the final structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for pharmaceutical use.

Specific details on the exact synthetic pathways may vary based on proprietary methods used by different pharmaceutical companies .

Cordil is primarily applied in:

  • Hypertension management: Used alone or in combination therapy for effective blood pressure control.
  • Heart failure treatment: It may be prescribed to patients with heart failure to improve cardiac output and reduce symptoms.
  • Renal protection: Particularly in diabetic patients, it helps prevent progression of kidney disease .

Cordil can interact with various medications and substances. Notable interactions include:

  • Diuretics: Enhanced hypotensive effect when combined.
  • Non-steroidal anti-inflammatory drugs (NSAIDs): May reduce the antihypertensive efficacy of Cordil.
  • Potassium supplements: Increased risk of hyperkalemia due to potassium-sparing effects .

Clinical studies emphasize monitoring patient responses when Cordil is administered alongside these substances.

Cordil shares similarities with other ACE inhibitors but possesses unique characteristics that differentiate it:

Compound NameMolecular FormulaUnique Features
EnalaprilC20_{20}H28_{28}N2_{2}O5_{5}Prodrug; converted to active form in the body
LisinoprilC21_{21}H31_{31}N3_{3}O5_{5}Long half-life; no hepatic metabolism required
RamiprilC23_{23}H32_{32}N2_{2}O5_{5}Effective in preventing cardiovascular events

Uniqueness of Cordil:

  • Cordil has a distinct chemical structure that may confer specific pharmacokinetic properties or side effect profiles compared to other ACE inhibitors.
  • Its formulation may include additional excipients or stabilizers that enhance its bioavailability and therapeutic effectiveness .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

495.31960277 g/mol

Monoisotopic Mass

495.31960277 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

68CD2WUC9G

Wikipedia

Methyl 14-amino-3-[(6-deoxyhexopyranosyl)oxy]androstane-17-carboxylate

Dates

Modify: 2024-02-18
1: Maixent JM, Fénard S, Kawamoto RM. Tissue localization of active Na,K-ATPase isoenzymes by determination of their profile of inhibition with ouabain, digoxin, digitoxigenin and LND 796, a new aminosteroid cardiotonic. J Recept Res. 1991;11(1-4):687-98. PubMed PMID: 1653353.
2: Adamantidis MM, Honoré ER, Dupuis BA. Electrical and mechanical effects of new aminosteroids on guinea-pig isolated ventricular muscle. Br J Pharmacol. 1988 Dec;95(4):1063-74. PubMed PMID: 2851356; PubMed Central PMCID: PMC1854287.
3: Brown L. Positive inotropic and vasoconstrictor responses to 14 beta-aminopregnane derivatives in isolated tissues from the guinea-pig. Clin Exp Pharmacol Physiol. 1990 Aug;17(8):589-94. PubMed PMID: 2208801.
4: Maixent JM, Gerbi A, Berrebi-Bertrand I, Correa PE, Genain G, Baggioni A. Cordil reversibly inhibits the Na,K-ATPase from outside of the cell membrane. Role of K-dependent dephosphorylation. J Recept Res. 1993;13(7):1083-92. PubMed PMID: 8396181.

Explore Compound Types